Holmium iodide

Description

Properties

CAS No. |

13813-41-7 |

|---|---|

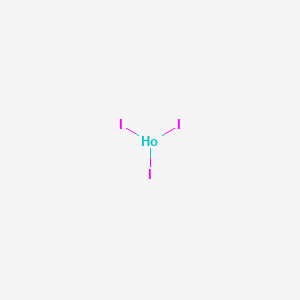

Molecular Formula |

HoI3 |

Molecular Weight |

545.6437 g/mol |

IUPAC Name |

holmium(3+);triiodide |

InChI |

InChI=1S/Ho.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

KXCRAPCRWWGWIW-UHFFFAOYSA-K |

SMILES |

I[Ho](I)I |

Canonical SMILES |

[I-].[I-].[I-].[Ho+3] |

Other CAS No. |

13813-41-7 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Holmium Iodide

Direct Elemental Combination Approaches

The most straightforward methods for synthesizing holmium iodide involve the direct reaction of its elemental constituents. These approaches are valued for their simplicity and high atom economy.

Reaction of Holmium Metal with Iodine

2 Ho(s) + 3 I₂(g) → 2 HoI₃(s)

This method is a common and direct route to produce holmium(III) iodide, yielding a yellow solid product. fishersci.fiereztech.com The reaction is characteristic of the reactivity of holmium metal with all halogens. fishersci.ieamericanelements.com

Synthesis via Mercury(II) Iodide Pathway

An alternative direct synthesis route involves the use of mercury(II) iodide (HgI₂). In this method, holmium metal is heated with mercury(II) iodide. fishersci.fifishersci.pt The reaction produces holmium(III) iodide and elemental mercury. The mercury, being volatile, is subsequently removed from the reaction mixture by distillation. americanelements.comfishersci.ca

The balanced chemical equation for this process is:

2 Ho(s) + 3 HgI₂(s) → 2 HoI₃(s) + 3 Hg(g)

This pathway provides a viable method for the synthesis of this compound, particularly when direct handling of iodine gas is to be avoided. fishersci.fifishersci.ca

Preparation of Anhydrous Forms

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates. americanelements.com For many applications, the anhydrous form of the compound is required.

Dehydration of Holmium(III) Iodide Hydrates

The preparation of anhydrous holmium(III) iodide from its hydrated form requires a careful dehydration process. Simply heating the hydrate (B1144303) is often ineffective as it can lead to the formation of holmium oxyiodide (HoOCl) through hydrolysis. nih.gov To circumvent this, the dehydration is carried out in the presence of a large excess of ammonium (B1175870) iodide. americanelements.com The ammonium iodide helps to suppress hydrolysis, allowing for the removal of water molecules to yield the anhydrous salt. americanelements.comnih.gov

Advanced Synthetic Techniques for Tailored Forms

For specialized applications, this compound of particularly high purity or specific crystalline forms may be necessary. Advanced synthetic and purification techniques are employed to meet these requirements.

High Purity Synthesis

Achieving high purity in the final this compound product is crucial for its use in areas such as metal halide lamps and as a precursor for other high-purity holmium compounds. easychem.orgontosight.ai One effective method for purification is sublimation in a high vacuum. wikidata.orgamericanelements.com This process involves heating the crude this compound under high vacuum, causing it to vaporize and then re-solidify on a cooler surface, leaving less volatile impurities behind. This technique has been utilized in the synthesis of related holmium-containing compounds where the purity of the initial HoI₃ was critical. wikidata.orgamericanelements.com The synthesis of high-purity this compound often begins with stoichiometric amounts of high-purity holmium and iodine. wikidata.orgamericanelements.com

Data Tables

Table 1: Synthesis Reactions of this compound

| Synthesis Method | Reactants | Products | Conditions | Citation |

| Direct Elemental Combination | Holmium (Ho), Iodine (I₂) | Holmium(III) iodide (HoI₃) | Elevated temperatures | fishersci.ieamericanelements.comfishersci.fi |

| Mercury(II) Iodide Pathway | Holmium (Ho), Mercury(II) iodide (HgI₂) | Holmium(III) iodide (HoI₃), Mercury (Hg) | Heating, followed by distillation of mercury | americanelements.comfishersci.fifishersci.ptfishersci.ca |

Submicron and Nanopowder Production Considerations

The production of this compound in submicron and nanopowder forms is a specialized area of materials science, driven by the unique properties that materials exhibit at the nanoscale. While commercial suppliers indicate the availability of high-purity, submicron, and nanopowder forms of this compound, detailed, peer-reviewed synthesis methodologies specifically for this compound nanoparticles are not extensively documented. researchgate.netamericanelements.com However, established techniques for analogous lanthanide compounds and other metal halides provide insight into the viable production routes. The primary method discussed in the literature for producing fine, solvent-free lanthanide iodides is mechanochemical synthesis, such as high-energy ball milling.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis has been established as a facile, solvent-free approach for producing f-block metal iodides, including trivalent lanthanoid iodides analogous to holmium(III) iodide. researchgate.netmdpi.com This top-down method involves the use of a high-energy ball mill to induce a chemical reaction and reduce the particle size of the product through mechanical force.

The synthesis is typically performed by milling the elemental precursors, holmium metal and iodine, in a sealed container with grinding media (balls). mdpi.com Key considerations for this process include:

Milling Equipment: A tungsten carbide container is recommended, as reactions in steel mills may yield alternative products. mdpi.com

Reactants: If using holmium metal chips instead of a fine powder, a preliminary milling step (e.g., 20-30 minutes at 16 Hz) is advised to break up the larger pieces before the main reaction. mdpi.com

Reaction Time: The mechanochemical synthesis of lanthanoid iodides can be rapid, with reaction times of less than 90 minutes reported for similar compounds. mdpi.com

Atmosphere: The process is conducted in an inert atmosphere to prevent the formation of oxide iodides, as this compound is reactive with air and moisture, especially at the elevated temperatures that can be generated locally during milling.

This method is advantageous as it is a rapid, high-yield process that avoids the use of solvents, which can be difficult to remove completely from the final product. mdpi.com The resulting powder's particle size, ranging from submicron to nanometer scale, can be influenced by parameters such as milling time, speed (energy input), and the size and material of the grinding balls. nanografi.comnanografi.com

Other Potential Methods

While specific protocols for this compound are not detailed, other common nanoparticle synthesis techniques could theoretically be adapted:

Solution-Phase Synthesis: Methods like co-precipitation and solvothermal synthesis are widely used for producing a variety of nanoparticles, including holmium oxide and holmium phosphate (B84403) nanoparticles. mdpi.comcsic.es These "bottom-up" approaches involve the chemical reaction of precursors in a liquid medium, allowing for control over particle size and morphology through parameters like precursor concentration, temperature, and the use of surfactants. csic.es For instance, the hot-injection method is a common route for synthesizing monodisperse nanocrystals of materials like cesium lead halide perovskites. sigmaaldrich.com Adapting such a method for this compound would require the careful selection of appropriate holmium and iodide precursors, solvents, and stabilizing agents that prevent agglomeration and control crystal growth.

Below is a data table summarizing the key findings for the production of fine this compound powder based on analogous lanthanide iodide synthesis.

Interactive Data Table: Mechanochemical Synthesis of Lanthanide Iodides

| Parameter | Recommendation/Finding | Rationale/Note | Source |

| Synthesis Method | Mechanochemical Ball Milling | Provides a facile, fast, high-yielding, and solvent-free route. | mdpi.com |

| Reactants | Elemental Lanthanide Metal and Iodine | Direct reaction of the constituent elements. | mdpi.com |

| Milling Container | Tungsten Carbide | Avoids the formation of alternative products observed with steel containers. | mdpi.com |

| Reaction Time | < 90 minutes | Demonstrates the rapid nature of the mechanochemical process. | mdpi.com |

| Pre-treatment | Preliminary milling of metal chips | Recommended to break up larger pieces of the metal reactant before the main reaction. | mdpi.com |

| Product Form | Lewis base-free powder | Avoids solvent coordination, which is a challenge in solution-based methods. | researchgate.netmdpi.com |

Structural Characterization and Crystallography of Holmium Iodide

Crystal Structure Determination

The determination of the crystal structure of holmium iodide has been a key area of research, revealing its arrangement in a hexagonal crystal system and its relationship with other similar compounds.

Hexagonal Crystal System Investigations

Holmium(III) iodide crystallizes in a hexagonal system. ottokemi.comwikipedia.org This structure is similar to that of bismuth(III) iodide. ottokemi.comwikipedia.org The compound is composed of holmium and iodine atoms, with the iodine atoms arranged in a trigonal bipyramidal geometry around the central holmium atoms. ontosight.ai The bonds between holmium and iodine are primarily ionic in nature. ontosight.ai

Isotypic Comparisons with Bismuth(III) Iodide

This compound is isostructural with bismuth(III) iodide (BiI₃). ottokemi.comwikipedia.orgresearchgate.net This means they share the same crystal structure. The BiI₃ structure features a hexagonal close-packed lattice of iodide anions, with the bismuth cations occupying two-thirds of the octahedral interstitial sites in alternating layers. wikipedia.org Given their isostructural nature, this compound adopts a similar arrangement of its constituent ions. researchgate.net

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) has been a crucial technique for confirming the crystalline structure of this compound. researchgate.net XRD patterns of this compound exhibit sharp peaks, which are indicative of a highly crystalline material. researchgate.net These studies have verified its hexagonal crystal structure. researchgate.net The analysis of these diffraction patterns allows for the determination of lattice parameters and confirmation of its isotypic relationship with compounds like bismuth(III) iodide. researchgate.netgovinfo.govnist.gov

Structural Analysis of Vapor Species

The structure of this compound has also been studied in the vapor phase, revealing the geometry of the individual molecules and their behavior in complex mixtures.

Gas-Phase Holmium(III) Iodide Molecular Structures

In the gas phase, the holmium(III) iodide (HoI₃) molecule is believed to have a low-symmetry, semi-trigonal structure. researchgate.net This determination is supported by spectroscopic investigations of the vapor species. researchgate.net

Investigations of Holmium-Iodide-Containing Cluster Complexes

Synthesis and Structure of Metal-Rich this compound Clusters

The synthesis of metal-rich this compound clusters is typically achieved through high-temperature solid-state reactions. A prominent and well-characterized example is the iron-centered holmium cluster, {FeHo₆}I₁₂Ho. Single crystals of this compound have been successfully synthesized by the reaction of holmium(III) iodide (HoI₃), holmium metal powder, and iron powder. nih.goviucr.org This comproportionation reaction is carried out in a sealed, inert container, commonly made of tantalum, and heated to high temperatures, such as 1273 K, for an extended period to ensure the completion of the reaction and to facilitate crystal growth. nih.goviucr.org The handling of all reagents and products must be performed under an inert atmosphere, for instance, in an argon-filled glove box, due to their sensitivity to air and moisture. nih.goviucr.org

The general synthetic approach for these types of heteroatomic cluster complexes involves the reaction of a rare-earth halide (RX₃), a rare-earth metal (R), and a transition metal (T) at temperatures often exceeding 1000 K. researchgate.net These clusters, with the general formula {TRr}Xx, can be conceptualized as a combination of polar intermetallic and salt-like characteristics. researchgate.net

The crystal structure of {FeHo₆}I₁₂Ho reveals isolated {FeHo₆} clusters. nih.goviucr.org In this structure, a central iron atom is encapsulated within an octahedron formed by six holmium atoms. nih.goviucr.org This {FeHo₆} core is surrounded by a shell of twelve iodide ligands that cap the edges of the octahedron and six terminal iodide ligands. nih.goviucr.orgresearchgate.net These iodide ligands serve to connect the clusters to each other, either directly or through HoI₆ octahedra. nih.goviucr.org

The synthesis of the precursor, holmium(III) iodide (HoI₃), is a prerequisite for the cluster synthesis and can be prepared from the stoichiometric reaction of holmium and iodine, followed by purification through sublimation in a high vacuum. nih.goviucr.org

Table 1: Synthesis Parameters for {FeHo₆}I₁₂Ho

| Parameter | Value |

|---|---|

| Reactants | Holmium(III) iodide (HoI₃), Holmium (Ho), Iron (Fe) |

| Container | Sealed Tantalum |

| Temperature | 1273 K |

| Duration | 200 hours |

Octahedral Cluster Geometries

The geometry of the {FeHo₆} core in the {FeHo₆}I₁₂Ho complex is a defining feature of its structure. Crystallographic studies have determined that the six holmium atoms form an octahedron around the central iron atom. nih.goviucr.org This arrangement exhibits 3 symmetry, indicating a slight deviation from an ideal octahedral geometry. nih.goviucr.org

The structural integrity of the cluster is maintained by bonding between the central transition metal and the rare-earth elements (Fe-Ho), as well as between the rare-earth elements and the surrounding halide ligands (Ho-I). researchgate.net The holmium-holmium distances within the octahedron range from 3.6394(11) Å to 3.7297(12) Å. nih.gov The holmium-iodide bond lengths vary between 3.0106(9) Å and 3.3116(12) Å, reflecting the different roles of the iodide ligands (edge-capping versus terminal). nih.gov

The {FeHo₆}I₁₂Ho compound is isostructural with other rare-earth cluster compounds, such as {FePr₆}I₁₂Pr, indicating that this octahedral cluster geometry is a recurring motif in the solid-state chemistry of metal-rich rare-earth halides. nih.goviucr.org The study of these cluster complexes is part of a broader investigation into reduced rare-earth metal halides, which includes a variety of cluster types, with octahedral clusters being particularly prevalent. iucr.orgresearchgate.net

Table 2: Crystallographic and Geometric Data for {FeHo₆}I₁₂Ho

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | nih.gov |

| Space Group | R3 | nih.gov |

| a (Å) | 15.2973 (17) | nih.gov |

| c (Å) | 10.6252 (16) | nih.gov |

| V (ų) | 2153.3 (5) | nih.gov |

| Z | 3 | nih.gov |

| Ho-Ho Distance Range (Å) | 3.6394 (11) – 3.7297 (12) | nih.gov |

Spectroscopic Investigations of Holmium Iodide Systems

Electronic Absorption and Emission Spectroscopy

The electronic transitions of the Ho³⁺ ion, which are f-f transitions, are characteristically sharp and well-defined. However, their intensities and positions can be subtly altered by the surrounding ligands. In an iodide environment, the interaction between the holmium ion and the iodide ligands influences these transitions.

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic energy levels of holmium ions. In aqueous solutions and solid-state compounds, holmium exhibits a series of sharp absorption bands across the UV and visible regions. researchgate.netstarnacells.com These bands correspond to the excitation of electrons from the ⁵I₈ ground state to various excited states of the Ho³⁺ ion.

Studies on holmium ions in various solutions have shown that the absorption spectra consist of multiple narrow bands. For instance, in a perchloric acid solution, holmium oxide displays characteristic peaks at wavelengths including approximately 241 nm, 287 nm, 361 nm, 416 nm, 450 nm, 485 nm, 537 nm, and 641 nm. starnacells.comhellma.com While specific data for holmium iodide in a simple solution is not extensively detailed in the provided results, the general behavior of Ho³⁺ suggests that similar sharp absorption bands would be present, potentially with shifts in peak positions and changes in intensity due to the iodide ligand field. The analysis of these spectra allows for the identification of the energy levels of the Ho³⁺ ion within the iodide matrix. researchgate.net

The UV-Vis absorption spectra of holmium(III) solutions at pH 3 show a wide band in the UV region (255 to 330 nm). researchgate.net Narrow absorption bands are observed at 346, 386, 468, and 473 nm for higher concentrations of holmium. researchgate.net

| Wavelength (nm) | Corresponding Transition (from ⁵I₈) |

|---|---|

| ~361 | ⁵G₆ |

| ~416 | ⁵G₅ |

| ~450 | ⁵F₁, ⁵G₄ |

| ~485 | ⁵F₃ |

| ~537 | ⁵F₄, ⁵S₂ |

| ~641 | ⁵F₅ |

Holmium(III) ions are known for their characteristic luminescence, which is highly dependent on the host material. In iodide environments, the luminescent properties are influenced by factors such as the efficiency of energy transfer from the host to the Ho³⁺ ion and the pathways of non-radiative decay.

A prominent feature of Ho³⁺ luminescence is its strong emission in the green spectral region. This green light originates from the ⁵S₂, ⁵F₄ → ⁵I₈ electronic transition. mdpi.comuni-hamburg.de The intensity of this emission can be significantly enhanced by exciting the system at specific wavelengths. For example, excitation at around 415 nm has been shown to effectively enhance the green luminescence of Ho³⁺ ions. mdpi.com In some holmium-doped materials, this green emission is a dominant feature of the photoluminescence spectrum. chinesechemsoc.org The mechanism involves the absorption of excitation energy, followed by non-radiative relaxation to the ⁵S₂/⁵F₄ levels, and subsequent radiative decay to the ⁵I₈ ground state.

The luminescence of Ho³⁺ in a host lattice is often mediated by energy transfer from the host material or from a sensitizer (B1316253) ion to the holmium ion, a phenomenon known as the "antenna effect". researchgate.netmdpi.com In this process, the host or sensitizer absorbs the excitation energy and then transfers it non-radiatively to the Ho³⁺ ion, which then emits light. researchgate.netdiva-portal.org The efficiency of this energy transfer is crucial for achieving bright luminescence.

In some systems, energy transfer can occur from a charge transfer band to the Ho³⁺ ions, leading to improved emission. researchgate.net The specific pathways and efficiencies of energy transfer are dependent on the overlap between the emission spectrum of the donor (host or sensitizer) and the absorption spectrum of the acceptor (Ho³⁺), as well as the distance between them. Understanding these pathways is key to designing efficient luminescent materials based on this compound.

In the solid state, the spectroscopic properties of this compound are influenced by the crystal structure and the local symmetry of the Ho³⁺ ion. wikipedia.org Holmium(III) iodide (HoI₃) possesses a layered crystal structure. wikipedia.org Spectroscopic techniques such as impedance spectroscopy have been used to investigate the internal electrical processes of solid-state devices containing iodide compounds, which can provide insights into ionic and electronic transport properties. nih.gov While not directly focused on HoI₃, these studies on related materials highlight the methods available for characterizing the solid-state properties that underpin spectroscopic behavior.

The energy-level scheme of the Ho³⁺ ion is well-established and consists of a series of levels arising from the 4f¹⁰ electronic configuration. acs.orguib.no The analysis of absorption and emission spectra allows for the experimental determination and refinement of these energy levels in a specific host material like an iodide matrix. acs.org The positions of the energy levels are influenced by the nephelauxetic effect and crystal field splitting, which are sensitive to the nature of the surrounding ligands.

For instance, the free-ion energy levels of Ho³⁺ have been determined from absorption spectra in dilute acid solutions. acs.org In a molecular complex, a model Hamiltonian can be constructed to calculate the crystal field states, revealing the mixing of different J-multiplets. acs.org This detailed analysis provides a fundamental understanding of the electronic structure and the resulting spectroscopic properties of holmium in an iodide environment.

| Energy Level | Approximate Energy (cm⁻¹) |

|---|---|

| ⁵I₈ | 0 |

| ⁵I₇ | ~5200 |

| ⁵I₆ | ~8600 |

| ⁵I₅ | ~11300 |

| ⁵I₄ | ~13400 |

| ⁵F₅ | ~15500 |

| ⁵F₄, ⁵S₂ | ~18600 |

| ⁵F₃ | ~20600 |

| ⁵G₆ | ~22200 |

| ⁵G₅ | ~24000 |

Green Emission Mechanisms

Solid-State Spectroscopic Analysis

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (HoI₃), XPS is instrumental in determining the oxidation state of the holmium and iodine atoms and in characterizing the surface chemistry of the compound.

The primary XPS region of interest for holmium is the Ho 4d orbital. Analysis of the binding energy of the photoelectrons ejected from this core level provides insight into the chemical environment of the holmium atoms. For holmium(III) iodide, the holmium atom is in the +3 oxidation state. The measured binding energy of the Ho 4d level in HoI₃ is a characteristic value that can be compared with other holmium compounds to confirm its chemical state.

Research findings indicate that the binding energy for the Ho 4d level in this compound (HoI₃) is approximately 162.30 eV. This value is distinct from the binding energies observed for holmium in other chemical environments, such as in holmium oxide (Ho₂O₃) or holmium sulfate (B86663) (Ho₂(SO₄)₃). The chemical shift, which is the difference in binding energy between the compound of interest and a reference standard, provides clear evidence of the specific bonding environment in this compound. For instance, the binding energy for Ho 4d in holmium oxide (Ho₂O₃) is recorded at a lower value of approximately 161.20 eV to 161.7 eV, while in holmium sulfate (Ho₂(SO₄)₃), it is found at higher binding energies of about 162.8 eV to 164.3 eV. doitpoms.ac.uktennessee.edu These differences highlight the sensitivity of XPS to the local chemical environment of the holmium ion.

Table 1: Comparative Ho 4d Binding Energies for Various Holmium Compounds

Raman Spectroscopy Studies

Raman spectroscopy is a powerful analytical technique used to observe vibrational, rotational, and other low-frequency modes in a system, providing a structural fingerprint for molecules. wikipedia.org It is particularly useful for studying the structure of compounds in both solid and molten states.

Investigations into the Raman spectra of this compound systems have largely focused on the molten state, often in mixtures with alkali halides like cesium iodide (CsI). researchgate.net These studies are crucial for understanding the complex structural arrangements that exist in high-temperature melts, which are relevant to applications such as in metal halide lamps.

In molten mixtures of this compound and cesium iodide (HoI₃-CsI), Raman spectroscopy has revealed the existence of complex ionic species. The spectra indicate that the holmium(III) ion is typically surrounded by six iodide ions in a distorted octahedral (HoI₆³⁻) coordination. researchgate.netznaturforsch.com As the concentration of this compound increases in the melt, these octahedra tend to connect by sharing edges, forming a network-like structure. researchgate.net

The Raman spectra of these melts are characterized by distinct bands. For example, in a 1:1 molar ratio melt of CsI-HoI₃, characteristic polarized bands (P₁ and P₂) and depolarized bands (D₁ and D₂) are observed. znaturforsch.com These bands are associated with the vibrational modes of the distorted, iodide-sharing "HoI₆" octahedral network within the melt. znaturforsch.com

Studies on solid-state mixtures have also provided valuable insights. For instance, a solid 1:1 mixture of HoI₃ and CsI was found to be composed of Cs₃Ho₂I₉ and HoI₃. researchgate.net The main features in the Raman spectrum of this solid mixture are attributed to the vibrational modes of the Ho₂I₉³⁻ "molecular" ion. researchgate.net While detailed Raman spectra for pure, solid this compound are not extensively documented in these specific studies, the data from related lanthanide iodides and their mixtures provide a basis for understanding its vibrational characteristics. The Raman spectra of structurally similar solid lanthanide iodides, such as CeI₃ and DyI₃, show sharp, well-defined peaks at room temperature corresponding to their specific crystal lattice vibrations. researchgate.net

Table 2: General Raman Spectral Features of this compound Systems

Compound Information Table

Electronic Structure Studies of Holmium Iodide

Valence-Band Electronic Structure Determinations

The valence electrons of holmium are in the 4f and 6s subshells. testbook.comwikipedia.org In the study of Ho(0001), photoemission results revealed several features, one of which at a binding energy of 1.7 eV was identified as originating from a specific point (Γ₄⁻) in the bulk band structure. aps.org Other features were attributed to surface effects. aps.org Such experimental mapping of the electronic bands along symmetry directions provides critical data for validating and refining the theoretical models and first-principles calculations discussed previously. aps.org The electron binding energies for holmium are quoted relative to the Fermi level for metals and the top of the valence band for semiconductors. webelements.com

Theoretical Models for Electronic Properties

Theoretical models for the electronic properties of holmium-containing materials are built upon the frameworks of first-principles calculations. These models aim to provide a comprehensive understanding of the material's behavior by accurately describing its electronic structure. mrce.in Key components of these models include:

The FP-LAPW Method: This is an all-electron method used within DFT that is considered highly accurate for calculating the electronic structure of crystalline solids. researchgate.netresearchgate.net

GGA and GGA+U Approximations: These are exchange-correlation functionals used to approximate the complex many-body effects of electrons. The GGA+U approach is particularly important for holmium compounds to account for the strong correlation of 4f electrons, which influences magnetic moments and band gaps. nih.govresearchgate.net

Spin-Orbit Coupling (SOC): For heavy elements like holmium, relativistic effects become significant. Including SOC in calculations can significantly affect the electronic structure, for example by reducing the effective band gap. researchgate.net

Jahn-Teller Distortion Models: In some molecular systems, theoretical studies have shown that the 4f orbitals can influence the geometry by reducing the extent of 5d orbital-based second-order Jahn-Teller distortions. ucl.ac.uk

These models are used to calculate and predict various properties, including lattice constants, elastic moduli, and the metallic or semiconducting nature of the material. researchgate.net

Electronic Structure of Holmium-Containing Polyiodide Systems

Polyiodides are compounds containing anions that are chains or networks of iodine atoms. The electronic structure of these systems is of interest due to their diverse structures and potential for anisotropic electrical conductivity. researchgate.netacs.org

A specific example is the holmium-containing polyiodide complex [Ho(Ur)₇][I₃]₃, where 'Ur' represents urea (B33335). researchgate.net In this compound, the holmium ion is coordinated by oxygen atoms from the urea molecules. researchgate.net The crystal structure reveals that the triiodide (I₃⁻) anions are symmetric and linear, and they are linked together by short contacts to form nearly linear, infinite chains. researchgate.netresearchgate.net These parallel iodine chains create a framework of honeycomb-like channels, within which columns of the complex holmium-urea cations, [Ho(Ur)₇]³⁺, are located. researchgate.net The electronic properties of such materials are dominated by the interactions within and between these polyiodide chains.

Thermodynamic Properties and Phase Behavior of Holmium Iodide

Thermodynamic Stability Assessments

The thermodynamic stability of holmium iodide is a key factor in its practical applications and is evaluated through several methods, including Born-Haber cycle calculations, solubility investigations, and analysis of complex formation data.

Born-Haber Cycle Calculations for Holmium Halides

The Born-Haber cycle is a theoretical approach used to determine the lattice energy of ionic compounds, which is a primary measure of their stability. wikipedia.org This cycle applies Hess's Law to break down the formation of an ionic solid from its constituent elements into a series of individual steps with known enthalpy changes. wikipedia.orgsavemyexams.com For this compound (HoI₃), the cycle would involve the following steps:

Enthalpy of atomization of solid holmium: The energy required to convert one mole of solid holmium into gaseous atoms.

Successive ionization energies of gaseous holmium: The energy needed to remove three electrons from a gaseous holmium atom to form a Ho³⁺ ion.

Enthalpy of atomization of iodine: The energy required to break the I-I bonds in one and a half moles of I₂(s) to form three moles of gaseous iodine atoms.

Electron affinity of iodine: The energy change when three moles of gaseous iodine atoms each accept an electron to form I⁻ ions.

Solubility Investigations and Speciation

This compound is a hygroscopic substance that is soluble in water. wikipedia.orgsmolecule.com However, iodide-rich solutions can enhance its dissolution. americanelements.com The solubility of holmium compounds is influenced by the formation of various aqueous species. In the context of nuclear waste repositories, the interaction of holmium with degradation products like isosaccharinic acid (ISA) has been studied. Although specific data for holmium-ISA complexes are not available, by analogy with europium, it is predicted that the formation of complexes like Ho(OH)₃ISA⁻ could significantly increase the solubility of holmium. nagra.ch This highlights the importance of understanding the speciation of holmium in aqueous environments to predict its mobility and bioavailability.

Thermodynamic Complex Formation Data

The formation of complexes plays a crucial role in the thermodynamic stability of this compound in solution. The isosaccharinate anion (ISA⁻) is known to form strong complexes with trivalent cations like holmium. nagra.ch Calculations based on analogies with other lanthanides suggest a considerable solubility enhancement factor for holmium in the presence of ISA. nagra.ch This indicates that in environments where complexing agents are present, the dominant species in solution may not be the simple hydrated holmium ion but rather more complex structures. These complex formation data are essential for accurately modeling the behavior of holmium in various chemical systems.

Phase Diagram Studies of Holmium-Iodine Systems

Phase diagrams provide a graphical representation of the physical states of a substance under different conditions of temperature and pressure. For the holmium-iodine system, the phase diagram would illustrate the stability regions of solid holmium, solid iodine, this compound, and any other intermediate compounds, as well as their liquid and gaseous phases.

Under standard conditions, holmium exists in a hexagonal close-packed structure. wikipedia.org At high pressures, it can transform to a Samarium-type (Sm-type) phase. osti.gov Iodine exists as a diatomic molecule in an orthorhombic lattice at low pressures. osti.gov The phase diagram of the combined holmium-iodine system is complex and would detail the formation and melting points of this compound (HoI₃), which has a melting point of 994 °C and a boiling point of 1300 °C. wikipedia.org Studies on similar rare-earth iodide-alkali iodide mixtures indicate the formation of various complex structures in the molten state, which would also be a feature of the holmium-iodine phase diagram. znaturforsch.com

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine its melting point, boiling point, and thermal stability. This compound is known to be stable in dry air at room temperature but oxidizes at elevated temperatures. americanelements.com Upon heating, it can decompose to form holmium oxide. smolecule.com Thermal analysis would provide precise data on the temperatures at which these transitions and decomposition reactions occur.

Quasi-Harmonic Debye Model Applications

The quasi-harmonic Debye model is a theoretical framework used to calculate the thermodynamic properties of crystalline solids, such as heat capacity and thermal expansion, as a function of temperature and pressure. researchgate.net This model treats the vibrations of atoms in the crystal lattice as a gas of phonons and accounts for the volume dependence of the vibrational frequencies.

For holmium-containing compounds, the quasi-harmonic Debye model has been used to predict thermodynamic properties. researchgate.net By inputting data from first-principles calculations, such as the electronic structure and elastic properties, the model can generate reliable thermodynamic data. researchgate.net This approach is particularly useful for materials like this compound, where extensive experimental thermodynamic data may be scarce. The model can provide insights into properties like the Debye temperature, which is a measure of the stiffness of the crystal lattice, and how it influences the material's thermal behavior. researchgate.nettandfonline.com

Advanced Applications in Materials Science Research

Luminescent Materials Development

Holmium iodide is a significant compound in the field of luminescent materials due to its photoluminescent properties, where it absorbs light and re-emits it at a different wavelength. nih.gov The trivalent holmium ions (Ho³⁺) possess a rich energy level structure that facilitates a variety of electronic transitions, leading to characteristic luminescence. fishersci.dk

Research has shown that this compound and its derivatives are promising candidates for several luminescent applications:

Phosphors and Lighting: Trivalent holmium ions act as red phosphors, and their sharp emission lines are utilized in specialty lighting and glass colorants. ereztech.com this compound is considered an important luminescent material for metal halide lamps. americanelements.comwikipedia.org

Upconversion Materials: The compound can convert lower-energy infrared light into higher-energy visible light through a process known as upconversion. This property is valuable for applications in bioimaging and solar cells. nih.gov

Scintillators: this compound exhibits scintillation properties, making it a candidate material for radiation detectors. nih.gov Rare earth iodides, in general, are a significant area of research for new scintillation materials. wikipedia.org For instance, holmium-166 (B1195350) is a combined beta-gamma emitter, and its imaging characteristics are considered suitable for quantitative imaging in applications like liver radioembolization. cenmed.com

Coordination Polymers: A novel holmium(III) coordination polymer synthesized with 2,5-dihydroxy-1,4-terephthalic acid as a ligand displays a strong green luminescence, suggesting its potential as a new class of green luminescent material. fishersci.nofishersci.se The luminescence intensity of this complex was noted to be significantly higher than that of the free ligand. fishersci.no

Research in Optical Materials

The distinct optical properties of this compound make it a valuable material for research and development in optics and photonics. nih.gov Its sharp absorption peaks in the visible and near-infrared spectrum are a key feature exploited in various applications. ereztech.com

Key research areas include:

Lasers and Optical Amplifiers: Holmium-doped materials are used in solid-state laser systems that emit in the near-infrared range. nih.gov this compound's properties make it suitable for producing optical materials for lasers and other photonic devices, including optical amplifiers used in telecommunications. nih.govnih.gov

Optical Filters and Lenses: The compound can be used to manufacture specialized optical components like lenses and filters. nih.gov

Spectrophotometer Calibration: Solutions containing holmium oxide, which shares the Ho³⁺ ion with this compound, are used as a calibration standard for optical spectrophotometers due to their sharp and stable optical absorption peaks across a wide spectral range (200-900 nm). ereztech.com

Optical Thermometry: In a novel application, the strong thermal variation of sharp re-absorption lines from Ho³⁺ electronic transitions in certain holmium complexes is being explored for highly sensitive ratiometric optical thermometers. sigmaaldrich.com

Integration in Semiconductor Research

While not a traditional semiconductor itself, this compound and related holmium compounds are being integrated into semiconductor materials to enhance their properties or create new functionalities.

Notable research findings include:

Doping of Perovskite Solar Cells: In a study on inorganic perovskite solar cells, holmium was incorporated into a γ-CsPbI₂.₅Br₀.₅ perovskite film. wikidata.org The research involved preparing a precursor solution containing cesium iodide, lead iodide, and lead bromide, into which a stock solution of holmium(III) chloride was added. wikidata.org This indicates the exploration of rare-earth ions like holmium to modify and improve the performance of semiconductor materials used in photovoltaics.

Influence on Lead Iodide Detectors: Lead iodide (PbI₂) is a promising wide bandgap semiconductor for X-ray and gamma-ray detector applications. easychem.org Research has been conducted to investigate the influence of adding rare earth elements, specifically holmium, on the properties of lead iodide crystals. easychem.org This line of inquiry aims to understand how doping with holmium can affect the material's electrical and photoluminescent characteristics for improved detector performance. easychem.org

Precursor Role in Complex Material Synthesis

This compound serves as a valuable starting material, or precursor, for the synthesis of more complex holmium-containing compounds and materials. The reactivity of rare earth halides makes them useful building blocks in inorganic and organometallic chemistry. wikipedia.org

Examples of its role as a precursor include:

Synthesis of Diiodide Complexes: Researchers have successfully synthesized new holmium diiodide complexes by reacting holmium triiodide (HoI₃) with the lithium salt of a β-diketiminato ligand. americanelements.com This demonstrates the direct use of HoI₃ to create novel molecular structures with specific geometries. americanelements.com

General Synthesis: Rare earth iodides are generally employed in various synthesis and catalysis applications. wikipedia.org The direct reaction of holmium metal with iodine or with mercury(II) iodide are established methods to produce the this compound precursor itself. wikipedia.orgwikipedia.orgwikipedia.org This precursor can then be used in subsequent reactions to build more elaborate materials. wikipedia.org

Chemical Compounds and PubChem CIDs

Theoretical and Computational Modeling of Holmium Iodide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the properties of holmium iodide at the atomic and molecular levels. These methods solve the fundamental equations of quantum mechanics to describe the behavior of electrons in the material.

First-principles, or ab initio, methods are computational techniques that rely on established laws of physics without using experimental data as input parameters. For lanthanide compounds like this compound, these calculations are particularly challenging due to the complex electronic structure arising from the partially filled 4f subshell of the holmium ion.

Density Functional Theory (DFT) is a widely used first-principles approach. Studies on related holmium compounds, such as holmium trifluoride (HoF₃), which is isostructural to HoI₃, have been performed using periodic DFT. nih.gov Interestingly, it has been found that for bulk HoF₃, DFT and DFT+U calculations best describe the system when the 4f-electrons are excluded from the valence region. nih.gov For holmium-based single-molecule magnets, ab initio calculations are crucial for determining properties like the tunnel splitting of electronic doublet states, which is fundamental to their magnetic behavior. researchgate.net

In the broader context of holmium chemistry, DFT has been employed to study the synthesis, structure, and bonding of various complexes, including terminal imido complexes. rsc.org Furthermore, first-principles calculations are used to strengthen experimental thermochemical measurements by providing accurate Gibbs energy functions and calculated enthalpies of formation, which can be compared with experimental data. researchgate.net For instance, the electronic and geometric structures of various iodine-containing species have been investigated using ab initio and DFT approaches, providing a framework for understanding the bonding in compounds like this compound. rsc.org

The table below summarizes key parameters often derived from first-principles calculations for lanthanide halides, illustrating the type of data that can be obtained for this compound.

| Calculated Property | Typical Method | Significance for this compound |

| Equilibrium Geometry | DFT, MP2 | Predicts bond lengths (Ho-I) and bond angles, determining the crystal structure (e.g., D3h symmetry for the molecule). researchgate.net |

| Electronic Structure | DFT, DFT+U | Describes the arrangement of electron energy levels, crucial for understanding optical and magnetic properties. nih.govresearchgate.net |

| Vibrational Frequencies | DFT | Correlates with experimental Raman and IR spectra, aiding in structural characterization. researchgate.net |

| Formation Enthalpy | Ab initio methods | Provides thermodynamic stability information and can be compared with experimental values. researchgate.net |

This table is illustrative of the types of data generated from first-principles calculations for related compounds.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the material's behavior, which is complementary to the static picture provided by many quantum chemical calculations.

For halide-based materials containing holmium, MD simulations have been used to investigate ion transport properties. For example, in lithium holmium halides, MD simulations have corroborated enhanced Li⁺ diffusion, providing valuable insights into the correlations between structure and ion transport. researchgate.net These simulations can track the trajectories of individual ions, revealing diffusion pathways and mechanisms. researchgate.net

Ab initio molecular dynamics, which combines MD with first-principles electronic structure calculations, has been applied to study the hydration properties of the holmium(III) ion in aqueous solutions. acs.org While this pertains to the solvated ion rather than the solid iodide, it demonstrates the capability of MD to model the dynamic interactions between the holmium ion and its environment. This approach could be extended to simulate the behavior of molten this compound or its interactions at interfaces.

First-Principles Approaches

Predictive Modeling of Material Behavior

Predictive modeling utilizes computational methods to forecast the properties and behavior of materials under different conditions, which can significantly reduce the need for extensive experimental testing. ijarcs.info In the context of this compound, this can range from predicting thermodynamic properties to modeling its performance in specific applications.

Computational thermochemistry, often based on first-principles calculations, serves as a powerful predictive tool. researchgate.net By calculating properties like sublimation enthalpies and standard formation enthalpies, researchers can predict the stability and vapor phase composition of this compound at high temperatures. researchgate.netresearchgate.net For example, based on joint analysis of literature data and calculations, the recommended sublimation enthalpy (ΔsH°(298.15 K)) for HoI₃ is 281±3 kJ∙mol⁻¹, and the standard formation enthalpy (ΔfH°(298.15 K)) for the gaseous molecule is -342±4 kJ∙mol⁻¹. researchgate.netresearchgate.net

Predictive models are also being developed to estimate key physical properties for various substances, which can be applied to this compound. researchgate.net These models can predict vapor pressures, boiling points, and other thermodynamic data that are crucial for engineering applications, such as the design of high-intensity discharge lamps where this compound is used as a component. researchgate.netgoogle.com

Simulation of Vapor Complexes

At elevated temperatures, this compound vaporizes, and its vapor phase can contain not only monomeric HoI₃ molecules but also dimeric species (Ho₂I₆) and other vapor complexes, especially in the presence of other substances. researchgate.netresearchgate.net Simulating the behavior of these vapor complexes is important for understanding and optimizing high-temperature applications.

High-temperature mass spectrometry combined with gas electron diffraction has been used to study the vaporization of HoI₃. researchgate.net These studies have shown that at temperatures around 1000-1132 K, the vapor contains predominantly monomeric HoI₃ molecules, but also up to 4 mol% of dimeric Ho₂I₆ species. researchgate.netresearchgate.net Quantum chemical calculations using methods like B3LYP and MP2 have been performed to assist in the interpretation of these experimental results, confirming an equilibrium geometry of D₃h symmetry for the monomeric molecule. researchgate.net

Furthermore, in systems containing other halides, such as cesium iodide (CsI), this compound can form hetero-atomic vapor complexes. researchgate.net Spectroscopic studies of the vapors over molten HoI₃-CsI mixtures have revealed the presence of a cesium-holmium iodide vapor complex, anticipated to have the stoichiometry CsHoI₄. researchgate.netresearchgate.net The spectra show distinct bands that can be assigned to the gaseous HoI₃ molecule and the CsHoI₄ complex, allowing for the characterization of these high-temperature species. researchgate.netresearchgate.net

The table below presents data on the vapor species of this compound.

| Vapor Species | Formula | Experimental Observation Method | Temperature Range (K) | Key Findings |

| Monomer | HoI₃ | Mass Spectrometry, Gas Electron Diffraction | ~1000 - 1132 | Dominant species in the vapor phase. researchgate.netresearchgate.net |

| Dimer | Ho₂I₆ | Mass Spectrometry, Gas Electron Diffraction | ~1000 - 1132 | Present in small quantities (up to 4 mol%). researchgate.netresearchgate.net |

| Hetero-complex | CsHoI₄ | Electronic Absorption Spectroscopy | >1000 | Formed in vapors over molten HoI₃-CsI mixtures. researchgate.netresearchgate.net |

Interactions of Holmium Iodide with Other Chemical Systems

Formation of Complex Species in Vapor Phase

At elevated temperatures, holmium iodide can vaporize and interact with other volatile species to form complex molecules. High-temperature mass spectrometry has shown that this compound evaporates, forming not only monomeric HoI₃(g) but also dimeric Ho₂(g) species.

A significant area of research has been the interaction of vaporous this compound with alkali metal iodides, which is relevant to its use in metal halide lamps. Spectroscopic studies of the vapor phase above a heated mixture of this compound and cesium iodide (CsI) have provided clear evidence for the formation of a stable gaseous complex. The absorption spectra of the vapor in equilibrium with a 1:1 liquid mixture of HoI₃ and CsI show distinct bands that are assigned to two different species: the parent this compound molecule (HoI₃(g)) and a cesium-holmium iodide vapor complex, believed to have the stoichiometry CsHoI₄. The formation of such stable complex species can significantly increase the partial pressure of the rare-earth metal in the vapor phase compared to the vaporization of the pure rare-earth halide alone.

The formation of these complexes is a general feature of rare-earth halides, though the efficiency of vaporization can be hampered by the hygroscopic nature of these salts. The presence of moisture can lead to the formation of non-volatile oxyhalides at high temperatures, which limits the generation of the desired vapor species.

Intercalation or Doping in Host Lattices

This compound can serve as a precursor for introducing holmium (Ho³⁺) ions as dopants into various host material lattices. Doping is a process where a small number of impurity atoms are intentionally introduced into a substance to alter its electrical, optical, or magnetic properties. The Ho³⁺ ion is particularly interesting as a dopant due to its unique electronic structure, which gives rise to sharp, well-defined optical emission lines and a very high magnetic moment.

While not always explicitly stated as the starting material, this compound is a logical source for holmium in various doped materials, including:

Laser Crystals: Holmium is a common dopant in solid-state laser gain media. For example, Holmium-doped Yttrium Aluminum Garnet (Ho:YAG) is a well-known laser crystal. This compound can be a source of the holmium used in the synthesis of these critical components for lasers that emit in the infrared spectrum.

Upconversion Materials: this compound can be used to create materials that exhibit upconversion, a process where lower-energy light (like infrared) is converted into higher-energy visible light. smolecule.com This property is valuable for applications in bioimaging and solar cells. smolecule.com

Semiconductors: The performance of semiconductors can be modified by doping. Studies have been conducted on holmium-doped cadmium sulfide (B99878) (CdS) nanoparticles and holmium-doped lead iodide (PbI₂) thin films, where holmium is introduced to enhance photocatalytic or electrical properties. doaj.orgdoaj.org

Magnetic Nanoparticles: Holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs) have been synthesized. mdpi.com The introduction of holmium ions can modify the magnetic characteristics of the nanoparticles, which is of interest for biomedical applications like magnetic hyperthermia. mdpi.com

In these processes, this compound would typically be dissolved or vaporized along with the precursors of the host material, allowing the Ho³⁺ ions to be incorporated into the crystal lattice as it forms.

Reactivity in Specific Reaction Environments

The reactivity of this compound is evident in several specific chemical environments.

Future Research Directions and Emerging Areas

Exploration of Lower Oxidation States of Holmium Iodide

While holmium typically exists in the +3 oxidation state in its compounds, including holmium(III) iodide (HoI₃), the exploration of lower oxidation states, such as holmium(II) iodide (HoI₂), represents a significant area for future research. The synthesis and characterization of these reduced holmium iodides could unveil novel magnetic and electronic properties. Diholmium hexaiodide (Ho₂I₆) is a related compound that has been investigated for its catalytic and optoelectronic potential. ontosight.ai The synthesis of such compounds can be achieved through high-temperature reactions between holmium metal and iodine vapor. ontosight.ai Further research into the stability, structure, and physical properties of these lower oxidation state compounds is crucial. Understanding the conditions under which these states can be stabilized will be key to unlocking their potential applications in areas such as catalysis and materials science. ontosight.ai

Nanostructured this compound Research

The transition from bulk materials to nanostructures often leads to the emergence of new and enhanced properties. Research into nanostructured this compound, including nanoparticles, nanodots, and nanopowders, is a burgeoning field. americanelements.com These nanoscale materials are expected to exhibit unique optical and magnetic characteristics due to quantum confinement effects and a high surface-area-to-volume ratio.

Future research will likely focus on:

Synthesis and Characterization: Developing facile and scalable methods for producing monodisperse this compound nanoparticles with controlled size and morphology. mdpi.com Techniques such as co-precipitation and solvothermal methods are being explored for the synthesis of other holmium-based nanoparticles. mdpi.comnih.gov Characterization using transmission electron microscopy (TEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) will be essential to understand their structural and chemical properties. mdpi.commdpi.com

Biomedical Applications: Investigating the potential of this compound nanoparticles as biocompatible luminescent probes for biological imaging. smolecule.com Their unique luminescence properties could be harnessed for deep-tissue imaging. mdpi.com

Catalysis: Exploring the catalytic activity of nanostructured this compound in various organic reactions.

Advanced Spectroscopic Probes for Detailed Electronic Structure

A deeper understanding of the electronic structure of this compound is fundamental to tailoring its properties for specific applications. Advanced spectroscopic techniques are crucial for probing the intricate details of its f-f electron transitions. osti.gov

Future research directions include:

High-Resolution Spectroscopy: Employing high-resolution absorption and luminescence spectroscopy to resolve the fine structure of electronic energy levels. acs.org This can provide insights into the crystal field effects and the interaction of holmium ions with their local environment.

Synchrotron-Based Techniques: Utilizing techniques like X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) to gain detailed information about the local atomic and electronic structure of this compound. osti.govresearchgate.net

Luminescence Resonance Energy Transfer (LRET): Using LRET studies to determine distances between bound holmium ions and other molecules, which is valuable for understanding interactions in complex systems. nih.gov

Comprehensive Thermodynamic Database Development

Accurate and comprehensive thermodynamic data are essential for process design, materials synthesis, and predicting the stability of this compound under various conditions. While some thermodynamic properties of holmium and its compounds are known, a more complete database is needed. shef.ac.ukscribd.com

Future efforts should focus on:

Experimental Determination: Precisely measuring key thermodynamic parameters such as the enthalpy of formation, entropy, and heat capacity for both solid and gaseous this compound. researchgate.netmdp.edu.arusgs.govchemeo.com Differential thermal analysis (DTA) can be used to determine properties like the melting point and enthalpy of melting. researchgate.net

Computational Modeling: Developing and refining theoretical models to predict the thermodynamic properties of this compound. This can complement experimental data and provide insights into its behavior at extreme temperatures and pressures.

Database Integration: Compiling the experimentally determined and computationally predicted data into a comprehensive and publicly accessible thermodynamic database to support materials science and engineering applications. skb.secantera.org

Tailoring Luminescence and Optical Properties for Specific Applications

This compound's unique luminescent properties make it a promising candidate for a variety of optical applications. smolecule.com Future research will focus on tailoring these properties to meet the demands of specific technologies.

Key areas of investigation include:

Doping and Co-doping: Systematically studying the effects of doping this compound with other rare earth elements to tune its emission wavelengths and enhance its luminescence efficiency. epomaterial.comresearchgate.net

Solid-State Lasers: Developing holmium-doped materials for efficient and high-power solid-state lasers, particularly in the near-infrared region. epomaterial.commat-mall.com These lasers have applications in medicine and remote sensing. mat-mall.com

Scintillation Detectors: Investigating the scintillation properties of this compound for use in radiation detection. smolecule.comdntb.gov.ua Optimizing the material's light yield and decay time is a key research goal.

Upconversion Materials: Exploring the use of this compound in upconversion materials that can convert low-energy infrared light into higher-energy visible or ultraviolet light for applications in bioimaging and solar cells. smolecule.com

Optical Amplifiers: Researching the potential of this compound in optical amplifiers for telecommunication systems. smolecule.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in a wide range of fields from medicine to materials science and telecommunications.

Q & A

Q. What are the established synthesis routes for holmium iodide (HoI₃), and how do reaction conditions influence product purity?

this compound is primarily synthesized via two routes:

- Direct reaction : Metallic holmium reacts with iodine gas at elevated temperatures (2 Ho + 3 I₂ → 2 HoI₃) .

- Mercury(II) iodide method : Holmium reacts with HgI₂, followed by mercury removal via distillation . Purity depends on reaction stoichiometry, temperature control, and inert atmosphere use (e.g., argon) to prevent oxidation . Analytical techniques like inductively coupled plasma (ICP) and X-ray diffraction (XRD) are critical for confirming purity (>99.99%) and structural conformity .

Q. Which characterization techniques are essential for verifying this compound’s structural and chemical properties?

Key methods include:

- XRD : Confirms crystallographic structure and phase purity .

- ICP analysis : Quantifies trace rare-earth impurities (e.g., ≤24 ppm) .

- Karl Fischer titration : Measures residual water content (≤1% in hygroscopic samples) .

- Spectroscopy : UV-Vis or IR to study electronic transitions and ligand interactions .

Q. What safety protocols are required when handling this compound in laboratory settings?

HoI₃ is hygroscopic and may cause skin/eye irritation. Mitigation strategies:

- Use PVC gloves and safety goggles with side shields to prevent contact .

- Work in a glovebox or inert atmosphere to avoid moisture absorption .

- Store in airtight containers under argon at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or purity levels of HoI₃?

Discrepancies often arise from impurities in starting materials (e.g., holmium metal purity) or incomplete mercury removal in the HgI₂ method. To address this:

Q. What strategies mitigate this compound’s hygroscopicity during experimental applications (e.g., catalysis, material synthesis)?

Advanced handling methods include:

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

Density functional theory (DFT) can predict:

Q. What are the challenges in synthesizing organoholmium compounds using HoI₃, and how can they be addressed?

Organoholmium compounds (e.g., cyclopentadienides) face limitations due to Ho³⁺’s inability to π-backbond. Solutions include:

- Bulky ligands : To stabilize low-coordination states .

- Low-temperature synthesis : Reduce ligand decomposition .

- Coordination with Lewis bases : Enhance solubility and reactivity .

Methodological Guidance

Q. How should researchers design experiments to study HoI₃’s role in alloy formation or optical materials?

Q. What criteria determine the selection of this compound over other lanthanide iodides in specific applications?

Factors include:

Q. How can researchers ensure reproducibility when documenting HoI₃-related experiments?

Follow structured reporting guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.